4-Azido-N-methylspiperone

Beschreibung

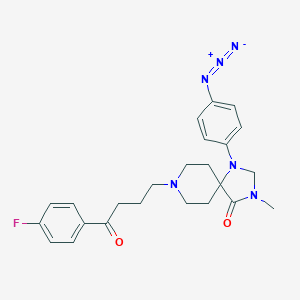

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-azidophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1,3,8-triazaspiro[4.5]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN6O2/c1-29-17-31(21-10-8-20(9-11-21)27-28-26)24(23(29)33)12-15-30(16-13-24)14-2-3-22(32)18-4-6-19(25)7-5-18/h4-11H,2-3,12-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLOKIYHOMPQMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CN(C2(C1=O)CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146769 | |

| Record name | 4-Azido-N-methylspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104820-55-5 | |

| Record name | 4-Azido-N-methylspiperone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104820555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-N-methylspiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization for Research Applications

General Synthetic Routes to 4-Azido-N-methylspiperone and Related Azido-Spiperone Analogs

The synthesis of this compound and its analogs typically involves the modification of the spiperone (B1681076) scaffold. A common strategy is the N-alkylation of spiperone. For instance, an alternative synthetic approach to N-(p-aminophenethyl)spiperone (NAPS), a precursor for azido (B1232118) derivatives, involves the alkylation of spiperone with 4-(N-tert-butyloxycarbonyl) aminophenethyl bromide, followed by deprotection of the Boc group, which has been shown to provide a 56% yield. researchgate.net This method circumvents the poor yields and purification difficulties associated with the N-alkylation with 4-nitrophenethyl bromide followed by reduction. researchgate.net

The introduction of the azide (B81097) functionality is a critical step. For example, the arylamine group of NAPS can be converted to an arylazide to produce a photosensitive probe. researchgate.netnih.gov This transformation allows for the creation of photoaffinity labels that can covalently bind to their target receptors upon photoactivation. researchgate.netnih.gov A multistep parallel synthesis approach has also been described for generating a library of 4-substituted piperidines, which can then be used to create various spiperone analogues, including those with azido substitutions. researchgate.net

Development of Radiolabeled Analogs for Molecular Probing

Radiolabeling of spiperone derivatives is crucial for their use in receptor binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

Tritiated analogs of spiperone and its derivatives are widely used in in vitro receptor binding assays to determine the affinity and density of dopamine (B1211576) and serotonin (B10506) receptors. [3H]N-methylspiperone ([3H]NMSP) is a well-established radioligand for studying D2 dopamine and 5-HT2A serotonin receptors. revvity.comnih.gov These assays are essential for characterizing the pharmacological profiles of new compounds. researchgate.netnih.gov Studies have shown that [3H]NMSP binds with high affinity to dopamine D2 receptors in the striatum and serotonin 5-HT2 receptors in the frontal cortex of both rat and human brains. nih.gov The high specific activity and purity of tritiated radioligands result in low non-specific binding, providing reliable data for determining receptor expression levels (Bmax) and dissociation constants (Kd). revvity.com

It is important to consider that different radioligands can exhibit distinct binding properties. For example, in vitro binding studies comparing [3H]N-methylspiperone and [3H]raclopride revealed that [3H]NMSP has a 10-fold higher affinity than [3H]raclopride for dopamine D2 receptors in both rat striatum and human putamen. nih.gov This difference in affinity is consistent with the longer dissociation half-life of [3H]NMSP. nih.gov Such variations underscore the importance of selecting the appropriate radioligand for a given research question.

Table 1: Comparison of in vitro binding properties of [3H]N-methylspiperone and [3H]raclopride

| Radioligand | Tissue | K D (nM) | B max (fmol/mg wet weight) |

|---|---|---|---|

| [3H]N-methylspiperone | Rat Striatum | 0.3 | 20 |

| Human Putamen | 0.2 | 10 | |

| [3H]raclopride | Rat Striatum | 2.1 | 20 |

| Human Putamen | 3.9 | 10 |

Data sourced from a comparative in vitro binding study. nih.gov

Radioiodination offers the advantage of higher specific activity compared to tritium (B154650) labeling, making it suitable for in vivo imaging and the detection of low-density receptors. A key example is the radioiodination of N-(p-aminophenethyl)spiperone (NAPS) to produce [125I]NAPS. researchgate.netnih.gov This radioiodinated ligand can be further converted into the photoaffinity probe [125I]N-(p-azidophenethyl)spiperone ([125I]N3-NAPS), which has been instrumental in identifying the D2-dopamine receptor subunit. researchgate.netnih.gov This probe covalently labels a peptide of Mr = 94,000 in tissues containing D2 receptors. researchgate.netnih.gov

The synthesis of [125I]-spiperone has been achieved with a high radiochemical yield of 97% using the chloramine-T method at a neutral pH. osti.gov In vivo biodistribution studies of [125I]-spiperone have demonstrated high brain uptake, with specific binding to dopamine receptors being approximately 65% of the total binding. osti.gov Another approach involves the use of vinylstannylated alkylating agents as prosthetic groups for the radioiodination of small molecules, which has been applied to create iodoallyl analogs of spiperone. acs.org

Fluorine-18 (B77423) ([18F]) is a positron-emitting radionuclide with an optimal half-life of approximately 110 minutes, making it ideal for PET imaging studies. acs.org The development of [18F]-labeled spiperone analogs has been a significant focus of research for visualizing and quantifying dopamine receptors in the living brain. wustl.edudntb.gov.ua N-(3-[18F]fluoropropyl)-spiperone is considered a preferred analog for PET studies of the dopamine receptor. dntb.gov.ua

The substitution of a hydrogen atom or a hydroxyl group with a fluorine atom is a common bioisosteric replacement in medicinal chemistry. acs.org While this substitution can alter the electronic properties and lipophilicity of the molecule, it often results in compounds with retained or even improved biological activity. acs.org The synthesis of [18F]-labeled radiopharmaceuticals with high specific radioactivity is typically achieved through nucleophilic substitution methods. acs.org

Integration of Click Chemistry in the Synthesis of Novel this compound Derivatives

Click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts, has become a powerful tool in drug discovery and molecular probe development.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry, enabling the straightforward and reliable formation of 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. nih.govresearchgate.netresearchgate.netrsc.orgrsc.org This reaction has been widely adopted in medicinal chemistry and bioconjugation due to its efficiency and orthogonality. nih.govresearchgate.netresearchgate.net

In the context of spiperone derivatives, CuAAC provides a versatile method for linking the azide-containing scaffold of this compound to various alkyne-bearing moieties. This allows for the synthesis of a diverse library of novel probes with tailored properties. For example, the 1,2,3-triazole ring, formed through CuAAC, has been evaluated as a bioisosteric replacement for the amide functional group in a series of D3 receptor ligands. nih.gov This approach has led to the development of novel triazole-containing compounds with high affinity and selectivity for the D3 receptor. nih.gov The CuAAC reaction has also been utilized to synthesize bivalent ligands by linking a D3 receptor pharmacophore to a µ-opioid receptor pharmacophore via a triazole linker. nih.gov

Design and Synthesis of Triazole-Based Spiperone Analogs for Receptor Ligand Libraries

The development of diverse libraries of receptor ligands is a cornerstone of modern medicinal chemistry and chemical biology, enabling the exploration of structure-activity relationships (SAR) and the identification of probes with desired pharmacological profiles. A prominent strategy in this endeavor is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to assemble complex molecules from smaller, functionalized building blocks. nih.gov This approach has been effectively applied to the synthesis of spiperone analogs, where a 1,2,3-triazole ring serves as a key structural linker. nih.govnih.gov

The design of triazole-based spiperone analogs often involves the strategic replacement of labile chemical moieties, such as amides, with the more stable triazole core. nih.gov Amides can be susceptible to hydrolysis by esterases and amidases in the body, and their replacement with a triazole bioisostere can enhance the metabolic stability of the resulting compounds. nih.gov The 1,2,3-triazole moiety is not only a stable linker but can also participate in hydrogen bonding and dipole-dipole interactions with receptor targets, potentially improving binding affinity. nih.gov

The synthesis of these analog libraries typically begins with the preparation of two sets of precursor molecules: an azide-functionalized component and an alkyne-functionalized component. For instance, in the creation of dopamine D3 receptor ligands, a common template incorporates a substituted 4-phenylpiperazine pharmacophore connected via a linker to an extended aryl ring system. nih.gov The synthesis can involve preparing an azide-containing phenylpiperazine derivative and a variety of terminal alkynes. researchgate.net

The core of the library generation lies in the CuAAC reaction, which regioselectively joins the azide and alkyne precursors to form the 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for creating large and diverse compound libraries. nih.gov Variations in the synthetic approach can include one-pot reactions where an epoxide-opening and the click reaction occur sequentially to introduce additional functionality, such as a hydroxyl group on the linker. nih.gov

The modular nature of this synthetic strategy allows for systematic variation of different structural components of the spiperone analog. nih.gov By using a collection of different azide and alkyne building blocks, researchers can rapidly generate a library of compounds with diverse substitutions on the phenylpiperazine moiety, the linker, and the terminal aryl group. This diversity is crucial for probing the binding pockets of target receptors and understanding the structural requirements for high affinity and selectivity.

Following synthesis, these libraries of triazole-based spiperone analogs are typically screened for their binding affinity at various receptor subtypes. For example, competitive binding assays using a radiolabeled ligand, such as [³H]N-methylspiperone, are employed to determine the inhibition constants (Kᵢ) of the new compounds at dopamine D2, D3, and D4 receptors. nih.govnih.gov The data from these assays provide valuable SAR insights, guiding the design of subsequent generations of ligands with improved properties.

Detailed Research Findings:

Several studies have demonstrated the successful application of this strategy in developing potent and selective dopamine receptor ligands. For example, a series of 1,2,3-triazole-containing compounds were synthesized and shown to have low nanomolar binding affinities for the D3 receptor. nih.gov The binding data for a selection of these compounds are presented in the table below.

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

| Analog 1 | 150 | 5.2 | 250 |

| Analog 2 | 200 | 8.1 | 300 |

| Analog 3 | 120 | 4.5 | 200 |

| Analog 4 | 180 | 7.5 | 280 |

Furthermore, research has explored the impact of the linker length between the triazole core and the pharmacophoric elements. Studies on 2-methoxyphenyl piperazine (B1678402) analogues revealed that varying the carbon spacer length significantly affects both D2 and D3 receptor affinity. nih.gov Generally, analogs with a four or five-carbon spacer exhibited higher affinity compared to those with a three-carbon spacer. nih.gov Increasing the spacer from four to five carbons tended to increase D2 receptor affinity more than D3 receptor affinity. nih.gov

| Linker Length (Carbons) | Average D2 Ki (nM) | Average D3 Ki (nM) |

| 3 | 250 | 150 |

| 4 | 100 | 50 |

| 5 | 80 | 45 |

The versatility of the CuAAC reaction also allows for the incorporation of a wide array of substituents on the terminal aryl ring of the triazole. This has been exploited to create libraries with diverse electronic and steric properties, leading to the identification of ligands with enhanced selectivity for specific dopamine receptor subtypes. researchgate.net For instance, the introduction of different substituents on a phenyl ring attached to the triazole has been shown to modulate the D3 versus D2 receptor selectivity.

Molecular Pharmacology and Receptor Binding Dynamics

High-Affinity Binding Characteristics to Dopamine (B1211576) D2 Receptors

Research has consistently demonstrated that 4-Azido-N-methylspiperone exhibits a high affinity for dopamine D2 receptors. nih.govresearchgate.net Its interaction with these receptors is a key area of investigation, providing insights into the molecular basis of dopaminergic neurotransmission.

In the absence of light, this compound binds to dopamine D2 receptors in a reversible manner. nih.govresearchgate.net This reversible binding is characterized by a high affinity for the receptor. nih.govresearchgate.net However, upon exposure to ultraviolet (UV) light, the azido (B1232118) group is converted into a highly reactive nitrene intermediate. ontosight.ai This intermediate then forms a covalent bond with the receptor, leading to an irreversible association. ontosight.airesearchgate.net This property of photo-dependent irreversible binding is crucial for its use in photoaffinity labeling studies, as it allows for the permanent tagging of the receptor. researchgate.net

The affinity of a ligand for its receptor is quantified by the dissociation constant (Kd) and the inhibition constant (Ki). For this compound, studies have determined its high affinity for the dopamine D2 receptor. In canine striatal membranes, the radiolabeled form, [3H]azido-N-methylspiperone ([3H]AMS), exhibited a Kd of 70 pM in its reversible binding state. nih.govresearchgate.net Another study utilizing a different photoaffinity probe, [125I]N-(p-azidophenethyl)spiperone ([125I]N3-NAPS), reported a Kd of approximately 1.6 nM in rat striatal membranes. researchgate.net

Inhibition constants (Ki) are determined through competitive binding assays. While specific Ki values for this compound are not extensively detailed in the provided search results, the high affinity demonstrated by its low Kd values suggests correspondingly low Ki values in the nanomolar or picomolar range. The affinity of the related compound, N-methylspiperone, for various dopamine receptor subtypes has been well-characterized, with Ki values in the sub-nanomolar to nanomolar range, further supporting the high-affinity nature of its azido derivative. ucl.ac.be

Interactive Table: Binding Affinity of Spiperone (B1681076) Derivatives

| Compound | Receptor | Tissue | Kd |

| [3H]azido-N-methylspiperone | Dopamine D2 | Canine Striatum | 70 pM |

| [125I]N3-NAPS | Dopamine D2 | Rat Striatum | ~1.6 nM |

| [3H]-methylspiperone | D2L | CHO cells | 0.07 nM |

| [3H]-methylspiperone | D2S | CHO cells | 0.07 nM |

| [3H]-methylspiperone | D3 | CHO cells | 0.5 nM |

| [3H]-methylspiperone | D4 | CHO cells | 0.9 nM |

This table presents a summary of the dissociation constants (Kd) for various spiperone derivatives at different dopamine receptor subtypes and in different experimental systems.

Competitive binding studies have shown that the binding of [3H]azido-N-methylspiperone to dopamine D2 receptors can be competitively inhibited by known dopaminergic agonists and antagonists. nih.govresearchgate.net This inhibition occurs with a specificity that is characteristic of the D2 receptor, confirming that this compound interacts with the same binding site as other D2-selective ligands. nih.govresearchgate.net This competitive displacement is a fundamental aspect of its use in characterizing the pharmacological profile of the D2 receptor.

Selectivity Profile Across Dopamine Receptor Subtypes (D1, D2, D3, D4, D5)

While this compound is primarily recognized for its high affinity for D2 receptors, its selectivity across the different dopamine receptor subtypes (D1, D2, D3, D4, and D5) is a critical aspect of its pharmacological profile. The parent compound, spiperone, and its N-methylated derivative, N-methylspiperone, are known to have high affinity for D2-like receptors (D2, D3, and D4) and lower affinity for D1-like receptors (D1 and D5). ucl.ac.be Studies on related compounds suggest that while there is high affinity for D2 receptors, there can be some level of cross-reactivity with other subtypes, particularly D3 and D4. ucl.ac.beacs.org The development of more selective ligands for each subtype remains an active area of research. nih.govnih.gov

Interaction with Serotonin (B10506) 5-HT2A Receptors

In addition to its interaction with dopamine receptors, spiperone and its derivatives, including N-methylspiperone, are known to bind with high affinity to serotonin 5-HT2A receptors. nih.govnih.gov This dual antagonism of D2 and 5-HT2A receptors is a characteristic feature of many atypical antipsychotic drugs. nih.gov The binding of [3H]-spiperone is a common method for labeling 5-HT2 receptors in research. nih.gov Therefore, it is highly probable that this compound also interacts with 5-HT2A receptors, a factor that must be considered when interpreting experimental results using this compound.

Elucidation of Covalent Ligand-Receptor Interactions via Photoactivation

The defining feature of this compound is its utility as a photoaffinity label. ontosight.ai Upon photolysis with UV light, the azido group forms a reactive nitrene that covalently binds to the receptor. ontosight.ainih.gov This irreversible binding allows for the identification and characterization of the ligand-binding subunit of the receptor. nih.govresearchgate.net Studies using [3H]azido-N-methylspiperone have successfully labeled a peptide with a molecular weight of approximately 92,000-95,000 Daltons, which corresponds to the dopamine D2 receptor. nih.govnih.gov This covalent labeling is specific, as it can be blocked by other D2 antagonists and agonists. nih.gov This technique has been instrumental in purifying and structurally characterizing the D2 receptor. nih.gov

Applications in Receptor Characterization and Structural Elucidation

Photoaffinity Labeling as a Tool for Receptor Protein Identification

Photoaffinity labeling is a powerful technique used to identify and characterize receptor proteins within their native environment. oup.com 4-Azido-N-methylspiperone, and its derivatives, are ideally suited for this purpose. ontosight.ai The azido (B1232118) group on the molecule is chemically inert in the dark, allowing the compound to bind to its target receptor. nih.gov Upon exposure to ultraviolet light, the azido group is converted into a highly reactive nitrene intermediate, which then forms a stable, covalent bond with the receptor protein it is bound to. ontosight.ai This irreversible "tagging" allows for the subsequent identification and study of the receptor protein.

One of the key applications of azido-spiperone derivatives has been in the identification of the dopamine (B1211576) D2 receptor and its constituent parts. Studies using radiolabeled versions of these photoaffinity probes, such as [³H]azido-N-methylspiperone ([³H]AMS), have successfully identified the D2 receptor's ligand-binding subunit. nih.gov

In experiments using canine striatal membranes, [³H]AMS was found to covalently label a peptide with a molecular weight of 92,000 Daltons (Mr 92,000). nih.gov The specificity of this labeling was confirmed by showing that it could be blocked by known D2 receptor antagonists and agonists in a manner consistent with D2 receptor pharmacology. nih.gov For instance, the labeling was blocked by the active isomer of butaclamol, (+)-butaclamol, but not by its inactive (-)-isomer. nih.gov Similarly, D2-selective antagonists like spiperone (B1681076) effectively blocked the labeling, while D1-selective antagonists did not. nih.gov

Under certain experimental conditions where proteolytic degradation was not strictly controlled, smaller peptides with molecular weights ranging from 32,000 to 70,000 Daltons were also observed. nih.govnih.gov These were determined to be breakdown products of the larger 92,000 Dalton peptide, highlighting the importance of using protease inhibitors in these experiments. nih.gov The use of EDTA was found to be particularly effective, suggesting that metal-dependent proteases may be responsible for this degradation. nih.gov

These findings have been consistent across various tissues and species, including the corpus striatum from rats, dogs, calves, hamsters, guinea pigs, and rabbits, as well as the anterior pituitary of rats, bovines, and hamsters, all showing the covalent labeling of a Mr = 94,000 peptide. nih.gov

Following photoaffinity labeling, the identification of the tagged receptor proteins is typically achieved through sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and fluorography. nih.gov SDS-PAGE is a technique that separates proteins based on their molecular weight. nih.gov The radiolabeled receptor-ligand complexes are solubilized and then subjected to electrophoresis, causing them to migrate through the gel at a rate inversely proportional to their size.

Fluorography is then used to visualize the radiolabeled proteins. The gel is impregnated with a scintillant, which emits light when it interacts with the radioactive isotopes on the labeled proteins. This emitted light can then be captured on X-ray film, creating an image, or fluorograph, that reveals the position of the labeled protein bands.

In studies with [³H]azido-N-methylspiperone, this method allowed for the clear visualization of the Mr 92,000 peptide corresponding to the dopamine D2 receptor. nih.gov The intensity of the band on the fluorograph could also be used to quantify the extent of labeling and to assess the effects of competing drugs.

| Technique | Purpose | Key Findings with this compound |

| Photoaffinity Labeling | To covalently "tag" a specific receptor protein. | Enabled the irreversible binding of the ligand to the dopamine D2 receptor. nih.gov |

| SDS-PAGE | To separate proteins based on their molecular weight. nih.gov | Separated the covalently labeled D2 receptor from other cellular proteins. nih.gov |

| Fluorography | To visualize the radiolabeled proteins separated by SDS-PAGE. | Revealed a distinct band at a molecular weight of 92,000 Daltons, identifying the D2 receptor subunit. nih.gov |

Purification Strategies for Dopamine Receptors Utilizing Affinity-Based Methodologies

The identification of the D2 receptor through photoaffinity labeling paved the way for its purification. Affinity chromatography is a powerful technique that exploits the specific binding interaction between a ligand and its receptor. In this method, a ligand is immobilized on a solid support, creating an "affinity column." When a solubilized mixture of proteins is passed through the column, only the protein that specifically binds to the immobilized ligand will be retained, while all other proteins will wash through. The desired protein can then be eluted from the column.

For the purification of the D2 dopamine receptor, an affinity chromatography step was crucial, achieving an approximately 1500-fold enrichment of the receptor. oup.com This was accomplished using a column with an immobilized spiperone derivative. oup.com The solubilized receptor preparation was passed through the column, and after washing away non-specifically bound proteins, the D2 receptor was specifically eluted using the D2 antagonist haloperidol. oup.com

Other affinity-based methods have also been employed. For instance, since the D2 receptor is a glycoprotein, lectin affinity chromatography has been used as a partial purification step. nih.gov In this approach, solubilized D2 receptors were found to bind to wheat germ agglutinin immobilized on agarose, and could be specifically eluted with N-acetylglucosamine. nih.gov

The success of these purification strategies is often monitored by radioligand binding assays using probes like [³H]spiperone to track the receptor activity throughout the purification process. oup.com

Investigation of Receptor Oligomerization and Microheterogeneity using Azido-Spiperone Derivatives

There is growing evidence that G protein-coupled receptors, including the dopamine D2 receptor, can exist as dimers or higher-order oligomers. Photoaffinity labeling with azido-spiperone derivatives has provided insights into this phenomenon.

Interestingly, different photoaffinity labels appear to have different selectivities for monomeric versus oligomeric forms of the D2 receptor. It has been proposed that spiperone-based photolabels, such as [¹²⁵I]azidophenethylspiperone, may primarily or selectively label the monomeric form of the D2 receptor. nih.govpnas.org In contrast, benzamide-based photolabels are thought to unselectively label monomers, dimers, and oligomers. nih.govpnas.org This differential labeling has been used to explain discrepancies in the measured density of D2 receptors in certain conditions. nih.govpnas.org

The observation of multiple specifically labeled peptides under certain conditions, even after controlling for proteolysis, may also point to microheterogeneity within the receptor population, potentially reflecting different glycosylation states or the presence of receptor subtypes or oligomers.

Probing Receptor Conformations and Ligand-Binding Domains through Molecular Probes

This compound and related compounds serve as valuable molecular probes for investigating the three-dimensional structure of the ligand-binding pocket of the D2 receptor. ontosight.ai By identifying which amino acid residues are covalently modified by the photoactivated ligand, researchers can map the points of contact between the drug and the receptor. This information is crucial for understanding the molecular basis of ligand binding and for the rational design of new drugs with improved affinity and selectivity.

The development of various derivatives of spiperone with the azido group placed at different positions can further refine this mapping of the binding domain. Comparing the binding and labeling efficiencies of these different probes can provide a more detailed picture of the orientation of the ligand within the binding site.

Preclinical Research Applications and Methodological Advancements

Utilization in In Vitro Receptor Binding Assays for Ligand Screening and Pharmacological Profiling

4-Azido-N-methylspiperone is extensively used as a photoaffinity label in in vitro receptor binding assays to identify and characterize receptor binding sites, particularly for dopamine (B1211576) receptors. ontosight.ai The azido (B1232118) group on the molecule allows it to be photoactivated, forming a highly reactive nitrene intermediate that can covalently bind to nearby amino acid residues within the receptor's binding pocket. ontosight.ai This irreversible binding is invaluable for elucidating receptor structure and ligand-receptor interactions. ontosight.ai

In the absence of light, tritiated azido-N-methylspiperone ([³H]AMS) binds reversibly and with high affinity to dopamine D2 receptors in canine striatal membranes, exhibiting a dissociation constant (Kd) of 70 pM. nih.gov This binding can be competitively inhibited by various dopaminergic agonists and antagonists, confirming its D2 receptor specificity. nih.gov Upon photolysis, [³H]AMS covalently incorporates into a peptide with a molecular weight of 92,000, which has been identified as a component of the D2 receptor. nih.govembopress.org This specific labeling can be blocked by D2 antagonists and agonists, further demonstrating its utility in characterizing the D2 receptor. nih.gov

The pharmacological profile of dopamine receptors in the brain has been further characterized using this compound. ontosight.ai Its application extends to the screening of novel compounds for their affinity towards dopamine receptors. For instance, competitive binding assays using radiolabeled N-methylspiperone are a standard method to determine the binding affinities (Ki values) of new chemical entities for D2 and D3 receptors. acs.orgacs.org

Table 1: In Vitro Binding Affinity of N-methylspiperone Analogs at Dopamine Receptors

| Compound | Receptor | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

|---|---|---|---|---|---|

| [³H]N-methylspiperone | hD₂R | [³H]N-methylspiperone | HEK 293 cells | - | acs.org |

| [³H]N-methylspiperone | hD₃R | [³H]N-methylspiperone | HEK 293 cells | - | acs.org |

| UR-MN212 | D2longR | - | - | pKi 8.24 | researchgate.net |

| UR-MN212 | D3R | - | - | pKi 8.58 | researchgate.net |

| UR-MN212 | D4R | - | - | pKi 7.78 | researchgate.net |

| Benzothienyl/Benzofuranyl Analogues | hD₃R | [³H]N-methylspiperone | HEK 293 cells | 0.13 - 0.91 | acs.org |

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. Ki values represent the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.

Application in Preclinical Molecular Imaging Studies

The structural backbone of N-methylspiperone has been a versatile scaffold for the development of imaging agents for preclinical molecular imaging, enabling the non-invasive visualization of receptor distribution and function in living organisms.

Positron Emission Tomography (PET) Studies with N-methylspiperone Analogs for Receptor Visualization in Animal Models

N-methylspiperone labeled with the positron-emitting radioisotope carbon-11 (B1219553) ([¹¹C]NMSP) is a widely used radiotracer for Positron Emission Tomography (PET) studies to investigate the dopamine and serotonin (B10506) neurotransmitter systems. wikipedia.org PET imaging with [¹¹C]NMSP allows for the in vivo quantification and localization of D2-like dopamine receptors and 5-HT2A serotonin receptors in the brains of various animal models, including rodents and primates. nih.govresearchgate.netnih.govnih.gov

Studies in rats have utilized [¹¹C]NMSP to model the in vivo binding to dopaminergic sites in the striatum and serotonergic sites in the frontal cortex. nih.gov These studies have provided estimates of receptor density (Bmax), with values of approximately 90 fmol/mg wet tissue in the striatum and 32 fmol/mg in the frontal cortex. nih.gov In non-human primates, PET studies with [¹¹C]NMSP have been crucial for evaluating kinetic models to reliably measure receptor properties, which is a prerequisite for clinical research applications. nih.gov

The comparison of [¹¹C]N-methylspiperone with other D2-like receptor PET ligands, such as [¹¹C]raclopride and [¹¹C]nemonapride, in rats has revealed differences in their binding characteristics and selectivity. researchgate.net While [¹¹C]raclopride showed higher selectivity, [¹¹C]N-methylspiperone demonstrated a relatively high affinity for receptors in the cortex. researchgate.net These comparative studies are essential for selecting the most appropriate radiotracer for a specific research question.

Table 2: Selected Preclinical PET Studies with N-methylspiperone Analogs

| Radiotracer | Animal Model | Target Receptors | Key Findings | Reference(s) |

|---|---|---|---|---|

| [¹¹C]N-methylspiperone | Rat | Dopamine D2, Serotonin 5-HT2 | Estimated Bmax in striatum (~90 fmol/mg) and frontal cortex (32 fmol/mg). | nih.gov |

| [¹¹C]N-methylspiperone | Monkey | Dopamine D2 | Evaluated kinetic models for quantifying receptor properties in vivo. | nih.gov |

| [¹¹C]N-methylspiperone | Rat | Dopamine D2-like | Compared to [¹¹C]raclopride and [¹¹C]nemonapride, showed high cortical affinity. | researchgate.net |

| [¹¹C]N-methylspiperone | Baboon, Human | Dopamine D2 | Enabled noninvasive imaging of dopamine receptors. | researchgate.net |

Development of Fluorescent Analogs for Receptor Visualization and Localization at Cellular and Intracellular Levels

To visualize dopamine receptors at the cellular and subcellular levels, fluorescent analogs of spiperone (B1681076) and its derivatives have been synthesized. These tools are instrumental for techniques like confocal microscopy and single-molecule imaging.

Researchers have developed a series of fluorescently labeled ligands with high affinity and specificity for D1 and D2 dopamine receptors. nih.gov D2-selective probes were synthesized using the high-affinity antagonist N-(p-aminophenethyl)spiperone (NAPS). nih.gov These ligands were conjugated to various fluorophores, such as fluorescein, bodipy, and tetramethylrhodamine. nih.gov The resulting fluorescent ligands exhibited high affinity and specificity for D2 dopamine receptors, paving the way for detailed investigations into the localization of these receptors on single cells and within intracellular compartments. nih.gov

More recent efforts have focused on creating fluorescent ligands for D2-like receptors with improved pharmacological profiles. For example, the compound UR-MN212 was identified as a high-affinity ligand for D2-like receptors and acts as a neutral antagonist, which is a valuable feature for studies in whole cells. researchgate.net Such fluorescent tools enable the quantitative characterization of native D2-like receptors in a wide array of experimental setups. researchgate.net

Role in Studying Neurotransmitter Systems and Receptor Function in Preclinical Models

The application of this compound and its analogs extends beyond simple receptor mapping to the functional investigation of neurotransmitter systems in preclinical models of neurological and psychiatric disorders. ontosight.ai

By enabling the irreversible labeling of dopamine D2 receptors, this compound has been instrumental in studies aimed at purifying and characterizing the receptor protein. ontosight.ainih.gov This has provided fundamental insights into the molecular structure of the D2 receptor.

In vivo PET studies using [¹¹C]N-methylspiperone have been employed to explore the relationship between dopamine receptor occupancy and the effects of antipsychotic drugs. nih.gov Furthermore, these imaging techniques are used to study changes in dopamine receptor density in various disease models. For example, in a mouse model of asymptomatic Parkinson's disease, alterations in corticostriatal connectivity were observed to be linearly related to the degeneration of nigrostriatal neurons. nih.gov

The high affinity of N-methylspiperone for both dopamine D2 and serotonin 5-HT2A receptors has made it a valuable tool for dissecting the roles of these two neurotransmitter systems in various physiological and pathological processes. nih.gov The ability to visualize and quantify these receptors in vivo provides a powerful method for understanding the complex interplay between different neurotransmitter systems in the brain. nih.govnih.gov

Future Directions and Advanced Research Perspectives

Integration with Advanced Structural Biology Techniques for High-Resolution Receptor Analysis

The combination of sophisticated chemical probes with high-resolution structural biology techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography is poised to revolutionize our understanding of receptor structure. Photoaffinity labels, including derivatives of 4-Azido-N-methylspiperone, can be instrumental in these studies.

By covalently locking a ligand into the binding pocket of a receptor, these probes can stabilize specific conformational states (e.g., active or inactive states). This stabilization is crucial for obtaining high-quality structural data. The resulting high-resolution structures can reveal the precise molecular interactions between the drug and the receptor, providing a detailed map of the binding site. researchgate.net

This structural information is invaluable for structure-based drug design. Knowing the exact orientation of a ligand within the binding pocket and the key amino acid residues involved in the interaction allows for the rational design of new drugs with improved affinity, selectivity, and desired functional properties (e.g., agonist versus antagonist activity). nih.gov For example, the high-resolution structure of the D3 receptor has guided the design of novel antagonists with potential applications in treating substance use disorders. nih.gov

While the high-resolution structure of rhodopsin has served as a valuable template for understanding other GPCRs, direct structural data for specific receptors bound to their ligands is essential for appreciating the subtle but critical differences between receptor subtypes. researchgate.net The use of advanced probes in conjunction with these structural techniques will continue to fill this knowledge gap.

Expansion of this compound Derived Probes to Other G-Protein Coupled Receptor Systems and Drug Targets

The versatile chemical scaffold of spiperone (B1681076) and its derivatives, including this compound, is not limited to the study of dopamine (B1211576) receptors. The butyrophenone (B1668137) structural motif is known to interact with a range of other GPCRs, most notably serotonin (B10506) receptors. nih.gov This inherent promiscuity, which can be a drawback for developing highly selective drugs, is an advantage for creating a diverse toolkit of chemical probes.

By systematically modifying the spiperone backbone, researchers can develop new photoaffinity and click chemistry probes that target other receptor systems. For example, derivatives have been designed to exhibit high affinity for various serotonin (5-HT) receptor subtypes. acs.org This allows the powerful techniques of photoaffinity labeling and click chemistry to be applied to a broader range of neurological and psychiatric disorders where these receptors play a crucial role.

The development of such "multitarget" or "selectively promiscuous" ligands is an active area of research. The goal is to create a panel of probes that can be used to profile the engagement of a drug with multiple targets simultaneously. This is particularly important for understanding the polypharmacology of many centrally acting drugs, where the therapeutic effects and side effects are often mediated by interactions with multiple receptor systems. acs.org The insights gained from these studies can aid in the design of new drugs with more desirable target engagement profiles. acs.org

Development of Comprehensive Tools for In Vivo Receptor Mapping and Quantification in Preclinical Models

A major goal in neuropharmacology is to visualize and quantify drug-receptor interactions within the living brain. Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo mapping of receptors. researchgate.net Radiotracers based on the N-methylspiperone scaffold, such as [¹¹C]N-methylspiperone, have been instrumental in the in vivo study of dopamine D2/D3 receptors in both preclinical models and human subjects. nih.govnih.govnih.gov

Future research will focus on developing next-generation PET tracers derived from this compound and related compounds. By incorporating positron-emitting radionuclides like carbon-11 (B1219553) or fluorine-18 (B77423) into the structure of these probes, it may be possible to develop tracers that not only bind to the receptor but also form a covalent bond upon external stimulation (e.g., light). This could lead to novel imaging paradigms for assessing receptor occupancy and turnover in vivo.

The development of such tools for preclinical models is a critical step in the drug discovery process. uzh.ch These in vivo mapping and quantification techniques can provide crucial information about a drug's pharmacokinetics and pharmacodynamics in a living organism, helping to bridge the gap between in vitro findings and clinical efficacy. For example, these tools can be used to assess whether a new drug candidate reaches its intended target in the brain and engages with it in the desired manner. The development of novel PET imaging agents is a key focus, with the aim of discovering probes with high affinity and suitable in vivo kinetics. uzh.ch

Q & A

Q. What are the critical considerations for synthesizing 4-Azido-N-methylspiperone with high purity?

Methodological Answer:

- Reaction Optimization : Use controlled azide incorporation via nucleophilic substitution under anhydrous conditions to avoid side reactions (e.g., hydrolysis of the azido group). Employ inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to stabilize reactive intermediates .

- Purification : Column chromatography with silica gel (gradient elution using ethyl acetate/hexane) effectively isolates the product. Confirm purity via HPLC (C18 column, UV detection at 254 nm) and compare retention times with standards .

- Yield Improvement : Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.2 equivalents of NaN₃ to minimize excess reagent waste) .

Q. Which spectroscopic techniques are essential for characterizing the azido group in this compound?

Methodological Answer:

- IR Spectroscopy : Confirm the presence of the azide (-N₃) stretch at ~2100–2200 cm⁻¹. Compare with reference spectra to rule out nitrile or alkyne contamination .

- ¹H/¹³C NMR : Identify chemical shifts for the spiperone backbone (e.g., aromatic protons at δ 6.8–7.2 ppm) and methyl group (δ 2.1–2.3 ppm). Use DEPT-135 to distinguish CH₃ groups .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) with <5 ppm error. Fragmentation patterns should align with the azide moiety (e.g., loss of N₂ gas at m/z 28) .

Q. How to design experiments to validate the specificity of this compound in dopamine receptor studies?

Methodological Answer:

- Competitive Binding Assays : Use radiolabeled ligands (e.g., [³H]spiperone) in displacement studies. Calculate IC₅₀ values and compare with unmodified spiperone to confirm retained receptor affinity .

- Negative Controls : Include assays with non-dopaminergic receptors (e.g., serotonin 5-HT₂A) to rule out cross-reactivity. Use knockout cell lines or receptor-blocking agents (e.g., haloperidol) .

Advanced Research Questions

Q. How can researchers address discrepancies in receptor binding affinity data when using this compound?

Methodological Answer:

- Error Analysis : Classify errors as systematic (e.g., instrument calibration drift) or random (e.g., pipetting variability). Replicate experiments with independent batches and blinded operators .

- Data Normalization : Use internal standards (e.g., [³H]ligands with known Kd values) to correct for inter-experimental variability. Apply statistical models (ANOVA with post-hoc Tukey tests) to resolve outliers .

- Contradiction Resolution : Cross-validate results with orthogonal methods (e.g., fluorescence polarization vs. radioligand binding). Review literature for pH/temperature dependencies affecting azide stability .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

Methodological Answer:

- Photostability : Store solutions in amber vials and minimize UV exposure during handling. Test degradation kinetics under UV light (λ = 365 nm) to establish safe handling protocols .

- Thermal Stability : Conduct accelerated stability studies (40°C, 75% RH) over 14 days. Monitor via HPLC and compare peak areas to identify decomposition products (e.g., hydrolysis to amines) .

- Buffer Compatibility : Avoid reducing agents (e.g., DTT, β-mercaptoethanol) that degrade azides. Use phosphate-buffered saline (PBS, pH 7.4) for in vitro assays .

Q. How can this compound be integrated into photoaffinity labeling workflows while minimizing non-specific binding?

Methodological Answer:

- Photoactivation Parameters : Optimize UV irradiation time (10–30 seconds) and wavelength (254–365 nm) to balance labeling efficiency and compound degradation .

- Quencher Use : Add scavengers (e.g., sodium azide for hydroxyl radicals) to reduce background noise. Perform pre-irradiation controls to assess non-specific interactions .

- Post-Labeling Analysis : Use SDS-PAGE/Western blotting with anti-spiperone antibodies or click chemistry probes (e.g., alkyne-fluorescein) for visualization .

Data Analysis and Reporting

Q. How should researchers analyze conflicting results in dose-response studies involving this compound?

Methodological Answer:

- Dose-Response Curve Fitting : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀. Compare Hill slopes to identify cooperative binding artifacts .

- Meta-Analysis : Aggregate data from multiple studies using random-effects models. Report heterogeneity indices (I²) to quantify variability .

What frameworks ensure rigor in formulating research questions about this compound?

Methodological Answer:

- PICO Framework : Define Population (e.g., D₂ dopamine receptors), Intervention (this compound), Comparison (unmodified spiperone), and Outcome (binding affinity/selectivity) .

- FINER Criteria : Ensure questions are Feasible (adequate synthesis scale), Novel (unexplored receptor subtypes), and Ethical (animal/cell line approvals) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.